
1,1'-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one) is a chemical compound that belongs to the class of phthalazine derivatives This compound is characterized by the presence of two chloroethanone groups attached to a dihydrophthalazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one) typically involves the reaction of piperazine with two mole equivalents of chloroacetyl chloride in the presence of anhydrous potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one) undergoes various chemical reactions, including:
Substitution Reactions: The chloroethanone groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization, forming cyclic structures with potential biological activity.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Solvents: Reactions are typically carried out in solvents such as ethanol, methanol, or dichloromethane.
Catalysts: Basic catalysts like potassium carbonate or sodium ethoxide are often employed to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, reaction with amines can yield amide derivatives, while reaction with thiols can produce thioether derivatives .
Applications De Recherche Scientifique
1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one) has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one) involves its interaction with specific molecular targets. The chloroethanone groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one): This compound is structurally similar but contains a piperazine core instead of a dihydrophthalazine core.
Phthalazine-1,4-dione Derivatives: These compounds share the phthalazine core and exhibit similar chemical reactivity and potential biological activities.
Uniqueness
1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one) is unique due to the presence of both chloroethanone groups and the dihydrophthalazine core. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for scientific research .
Propriétés
Numéro CAS |
80271-33-6 |
|---|---|
Formule moléculaire |
C12H12Cl2N2O2 |
Poids moléculaire |
287.14 g/mol |
Nom IUPAC |
2-chloro-1-[3-(2-chloroacetyl)-1,4-dihydrophthalazin-2-yl]ethanone |
InChI |
InChI=1S/C12H12Cl2N2O2/c13-5-11(17)15-7-9-3-1-2-4-10(9)8-16(15)12(18)6-14/h1-4H,5-8H2 |
Clé InChI |
ACVXSEXMGINUCK-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2CN(N1C(=O)CCl)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


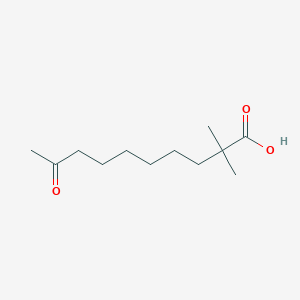
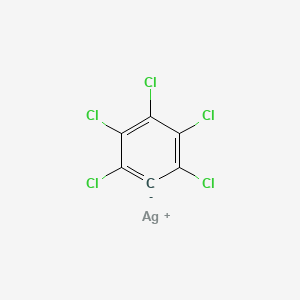
![N'-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14423745.png)
![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one](/img/structure/B14423747.png)
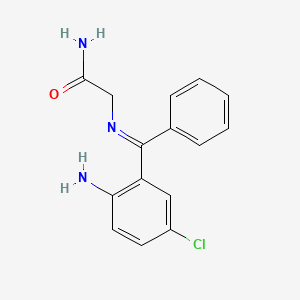
![{[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene](/img/structure/B14423760.png)
![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-proline](/img/structure/B14423761.png)

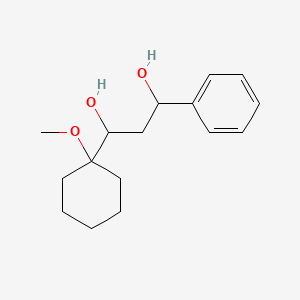
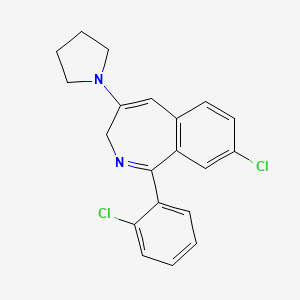
![Dimethyl [(3-bromophenyl)imino]propanedioate](/img/structure/B14423772.png)
![5-[12-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]dodecylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14423775.png)
silane](/img/structure/B14423789.png)
![2,3-Dithiaspiro[4.4]nonane](/img/structure/B14423800.png)
